![molecular formula C20H25N3O B2847378 3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1234855-87-8](/img/structure/B2847378.png)
3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
This compound is a complex organic molecule that may belong to the class of compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include melting point, solubility, and reactivity .Scientific Research Applications
Central Nervous System (CNS) Drug Development
Compounds similar to 3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide have been explored for their potential in CNS drug development, particularly as glycine transporter 1 (GlyT1) inhibitors. These inhibitors are of interest due to their implications in modulating neurotransmitter levels and improving neurological conditions. For example, a structurally diverse GlyT1 inhibitor showed potent inhibitory activity and a favorable pharmacokinetics profile, suggesting potential applications in treating CNS disorders (Yamamoto et al., 2016).
Antitumor Activity
Research on compounds with a piperidinyl moiety, similar to the one present in this compound, has shown significant cytotoxic activity against various tumor cell lines. For instance, novel 3-phenylpiperazinyl-1-trans-propenes demonstrated potent antitumor activity against several tumor cells, highlighting the therapeutic potential of structurally similar compounds in oncology (Naito et al., 2005).
Receptor Antagonism
The structural components of this compound suggest potential activity as receptor antagonists, which could be leveraged in developing therapeutics targeting specific receptor pathways. For example, related research on aurora kinase inhibitors, which share similar structural features, indicates potential applications in cancer treatment by inhibiting key proteins involved in cell division and growth (ロバート ヘンリー,ジェームズ, 2006).
Neuroprotective Agents
Compounds structurally related to this compound have been investigated for their neuroprotective properties. For instance, research on the effects of MPTP, a neurotoxin, has led to a greater understanding of Parkinson's disease mechanisms, which could inform the development of neuroprotective agents (Langston et al., 1983).
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which is a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to undergo various metabolic transformations .
Result of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases, which can lead to the treatment of diseases like leukemia .
Action Environment
Similar compounds have been found to be influenced by environmental factors such as temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(10-9-17-6-2-1-3-7-17)22-16-18-11-14-23(15-12-18)19-8-4-5-13-21-19/h1-8,13,18H,9-12,14-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSODCIFMUKQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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